molecular formula C11H10N2O2S B2737452 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone CAS No. 1903541-37-6

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone

Cat. No.: B2737452
CAS No.: 1903541-37-6
M. Wt: 234.27
InChI Key: IIPFESAZQAEOFQ-UHFFFAOYSA-N
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Description

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone: is an organic compound featuring a unique heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone typically involves a multi-step reaction. Starting from a suitable pyridine derivative, the key steps usually include the formation of the isoxazole ring, followed by thiophene substitution. Typical conditions may include the use of bases like potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) under controlled temperatures.

Industrial Production Methods: On an industrial scale, the production would likely follow an optimized version of the laboratory synthesis, prioritizing yield and purity. Automation and continuous flow processes could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes: (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone undergoes various chemical reactions such as:

  • Oxidation: Converts the compound into its corresponding sulfoxide or sulfone derivatives.

  • Reduction: May lead to the opening of the isoxazole ring or modification of the thiophene ring.

  • Substitution Reactions: Particularly electrophilic and nucleophilic substitutions on the thiophene ring.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation Reagents: m-Chloroperoxybenzoic acid (mCPBA), hydrogen peroxide.

  • Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: Various halogens, Grignard reagents.

Major Products Formed from These Reactions:

Scientific Research Applications

In Chemistry: The compound's heterocyclic structure makes it a valuable scaffold in the synthesis of novel chemical entities.

In Biology: It has shown potential as a pharmacophore in the development of new drugs, especially in targeting specific enzymes or receptors.

In Medicine: Research has indicated its potential in developing treatments for neurological disorders due to its activity at certain biological targets.

In Industry: Due to its unique chemical properties, it can be used in the synthesis of advanced materials or as an intermediate in the production of other high-value chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptor proteins. Its mechanism often involves binding to the active site of these targets, thereby modulating their activity. This interaction is mediated by its unique chemical structure, which allows it to form specific interactions with these biological macromolecules.

Comparison with Similar Compounds

  • Isoxazole derivatives

  • Thiophene derivatives

  • Pyridine-based heterocycles

Biological Activity

The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone belongs to a class of heterocyclic compounds characterized by their diverse biological activities and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a fused isoxazole and pyridine ring system with a thiophene substituent. The unique structural elements contribute to its biological properties. Below is a summary of its chemical characteristics:

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O
Molecular Weight241.27 g/mol
CAS Number2034487-60-8

Antimicrobial Properties

Research indicates that compounds with isoxazole and pyridine moieties exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows inhibitory effects against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) in the low micromolar range.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. A recent investigation evaluated its effects on human cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation, with an EC50 value below 20 µM in both cell lines.

The proposed mechanisms of action for the biological activity of this compound include:

  • Reactive Oxygen Species (ROS) Generation : Treatment with the compound resulted in elevated levels of ROS in cancer cells, leading to oxidative stress and subsequent cell death.
  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in critical metabolic pathways within pathogens, disrupting their growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of isoxazole-pyridine compounds. The results indicated that derivatives similar to this compound exhibited potent activity against resistant bacterial strains .
  • Cancer Research : A clinical trial investigated the anticancer potential of this compound in combination with standard chemotherapy agents. Patients with advanced breast cancer showed improved outcomes when treated with this compound alongside conventional therapies .

Computational Studies

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have been employed to predict the biological activity of this compound. These studies suggest favorable interactions with key biological targets, providing insights into its mechanism of action.

Properties

IUPAC Name

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-11(8-2-4-16-7-8)13-3-1-10-9(6-13)5-12-15-10/h2,4-5,7H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPFESAZQAEOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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